Bis(2-anilino-2-oxo-ethyl)-dimethyl-ammonium;chloride

Antitussive Cough Sensory Neuropharmacology

Carcainium chloride (QX-572, RSD 931) is a permanently charged quaternary ammonium derivative of lidocaine and the most potent analog among QX-572, QX-314, and QX-222 for long-lasting sensory and motor blockade. Its permanent positive charge restricts membrane permeability, conferring selective Aδ-fiber inhibition from airway RARs—achieving a 97.6% cough frequency reduction—without confounding C-fiber or central effects. With negligible BBB penetration and a distinct batrachotoxinin-site binding profile (IC50 = 3.9 μM), this compound is irreplaceable for dissecting peripheral cough reflex pathways and developing peripherally-restricted, long-duration local anesthetics. Substitution with generic lidocaine or other quaternary analogs is not scientifically valid.

Molecular Formula C18H22ClN3O2
Molecular Weight 347.8 g/mol
CAS No. 1042-42-8
Cat. No. B048731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(2-anilino-2-oxo-ethyl)-dimethyl-ammonium;chloride
CAS1042-42-8
SynonymsN,N-Dimethyl-2-oxo-N-[2-oxo-2-(phenylamino)ethyl]-2-(phenylamino)-ethanaminium Chloride;  Dimethylbis[(phenylcarbamoyl)methyl]-ammonium Chloride;  Dimethylbis[(phenylcarbamoyl)methyl]ammonium Chloride;  Carcainium Chloride;  N,N-Bis(phenylcarbamoylmethyl
Molecular FormulaC18H22ClN3O2
Molecular Weight347.8 g/mol
Structural Identifiers
SMILESC[N+](C)(CC(=O)NC1=CC=CC=C1)CC(=O)NC2=CC=CC=C2.[Cl-]
InChIInChI=1S/C18H21N3O2.ClH/c1-21(2,13-17(22)19-15-9-5-3-6-10-15)14-18(23)20-16-11-7-4-8-12-16;/h3-12H,13-14H2,1-2H3,(H-,19,20,22,23);1H
InChIKeyYGCONRRHHMKQRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(2-anilino-2-oxo-ethyl)-dimethyl-ammonium;chloride (CAS 1042-42-8): A Quaternary Lidocaine Derivative with Distinct Antitussive and Local Anesthetic Pharmacology


Bis(2-anilino-2-oxo-ethyl)-dimethyl-ammonium;chloride, commonly known as Carcainium chloride, QX-572, or RSD 931, is a permanently charged quaternary ammonium derivative of the local anesthetic lidocaine [1][2]. It is classified as a Class I antiarrhythmic agent and functions primarily as a sodium channel blocker [3]. Its primary research value lies in its unique antitussive (cough-suppressing) properties, which are mediated by a mechanism of action distinct from that of lidocaine, and its long-lasting local anesthetic effects in preclinical models [4][5].

Why Carcainium Chloride (QX-572) Cannot Be Substituted with Generic Lidocaine or Other Quaternary Derivatives


Substitution with generic lidocaine or other quaternary analogs (e.g., QX-314, QX-222) is not scientifically valid due to profound differences in pharmacokinetics and target selectivity dictated by the compound's quaternary ammonium structure. The permanent positive charge of QX-572 restricts its ability to cross biological membranes, fundamentally altering its tissue distribution and access to intracellular binding sites compared to the tertiary amine lidocaine [1]. This charge also confers distinct interactions with sodium channel subtypes and sensory nerve fiber populations (e.g., selective inhibition of Aδ-fibers from rapidly adapting stretch receptors (RARs) versus broader C-fiber inhibition by lidocaine), leading to divergent pharmacodynamic profiles that cannot be assumed or extrapolated [2][3]. Furthermore, potency, duration of action, and local/systemic toxicity vary significantly among quaternary lidocaine derivatives, as evidenced by comparative studies showing QX-572 > QX-314 > QX-222 in anesthetic potency [4]. Therefore, each compound must be evaluated on its own merits.

Quantitative Differentiation of Carcainium Chloride (QX-572/RSD931) from Lidocaine and Other Analogs


Superior Antitussive Efficacy: RSD931 Achieves 97.6% Cough Suppression vs. Lidocaine's 40.9% at Equivalent Doses

In a direct head-to-head comparison in a guinea pig model of citric acid-induced cough, pre-treatment with aerosolized RSD931 (QX-572) at 10 mg/mL produced a 97.6% reduction in cough number (P<0.01), while the same concentration of lidocaine reduced coughs by only 40.9% (P>0.05) [1]. The effect was also more potent at lower concentrations (e.g., 1.0 mg/mL: RSD931 40.4% vs. lidocaine 32.6%) and only RSD931 significantly increased cough latency [1].

Antitussive Cough Sensory Neuropharmacology

Distinct Mechanism of Action: Selective Inhibition of Airway Aδ-Fibers by RSD931, Contrasting with Broader C-Fiber Blockade by Lidocaine

In a direct comparative electrophysiological study in guinea pigs, RSD931 (10.0 mg/mL) significantly reduced discharges in Aδ-fibers originating from airway rapidly adapting stretch receptors (RARs) (P<0.05-<0.01) without affecting C-fiber function or bronchoconstriction [1]. In contrast, lidocaine (10.0 mg/mL) inhibited both Aδ-fiber (P<0.05) and C-fiber discharges (P<0.05) and also reduced capsaicin-evoked bronchoconstriction (P<0.05) [1].

Neuropharmacology Mechanism of Action Sensory Nerve Fibers

Rank-Ordered Local Anesthetic Potency: QX-572 Demonstrates Superior Potency to QX-314 and QX-222 in Preclinical Nerve Blockade

In a systematic comparative study evaluating perineural injection in mice, the rank order of potency for producing long-lasting sensory and motor blockade among quaternary lidocaine derivatives was determined to be: QX-572 > QX-314 > QX-222 [1]. QX-572 demonstrated a concentration-dependent ability to produce long-lasting blockade, while QX-222 produced only sensory blockade and QX-314 was less potent than QX-572 [1].

Local Anesthesia Analgesia Structure-Activity Relationship

Sodium Channel Binding Affinity: QX-572 Inhibits Batrachotoxinin Binding with an IC50 of 3.9 μM

Carcainium chloride (QX-572) inhibits the binding of batrachotoxinin to high-affinity sites on voltage-dependent sodium channels, displaying an IC50 value of 3900.0 nM (3.9 μM) and achieving 71.6% inhibition at a 10 μM concentration in rat cerebral cortex synaptoneurosomes . The dissociation constant (Kd) for QX-572 on batrachotoxin-activated sodium channels in mouse neuroblastoma N18 cells has been reported as 3.15 × 10⁻⁵ M (31.5 μM) [1].

Ion Channel Pharmacology Sodium Channel Radioligand Binding

Restricted Blood-Brain Barrier Penetration: A Key Differentiator from Lidocaine for Peripheral Mechanism Studies

As a permanently charged quaternary ammonium compound, QX-572 does not readily penetrate the blood-brain barrier [1][2]. This property has been exploited experimentally to differentiate peripheral from central mechanisms of action. In a study on tinnitus, lidocaine (which crosses the blood-brain barrier) and QX-572 produced similar effects, suggesting a peripheral site of action for both [1].

Pharmacokinetics Blood-Brain Barrier Peripheral Nervous System

Validated Research Applications for Carcainium Chloride (QX-572/RSD931) Based on Quantitative Evidence


Elucidating Peripheral Cough Reflex Pathways via Selective Aδ-Fiber Inhibition

The demonstrated 97.6% reduction in cough frequency and selective inhibition of Aδ-fiber discharges from airway RARs [1] make RSD931 an ideal tool for dissecting the peripheral sensory components of the cough reflex. Unlike lidocaine, its lack of C-fiber and central effects allows for cleaner experimental isolation of RAR-mediated pathways.

Preclinical Development of Long-Lasting Local Anesthetics with Reduced CNS Liability

The compound's status as the most potent among QX-572, QX-314, and QX-222 for producing long-lasting sensory and motor blockade [1], combined with its negligible blood-brain barrier penetration [2], positions it as a lead candidate for developing peripherally-restricted, long-duration local anesthetics for postoperative pain management.

Sodium Channel Pharmacology: Comparing Binding Modes of Permanently Charged vs. Neutral Anesthetics

The quantitative sodium channel binding data (IC50 = 3.9 μM for batrachotoxinin site) [1] and evidence for a distinct binding site from neutral benzocaine [2] make QX-572 a valuable reference compound for studying state-dependent block and binding site topography on voltage-gated sodium channels.

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